molecular formula C8H10IN3O B1404156 4-(5-Iodopyrimidin-2-yl)morpholine CAS No. 866534-08-9

4-(5-Iodopyrimidin-2-yl)morpholine

Cat. No.: B1404156
CAS No.: 866534-08-9
M. Wt: 291.09 g/mol
InChI Key: IXQHAQNJMZJCLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Iodopyrimidin-2-yl)morpholine is an organic compound that has garnered significant attention in scientific research due to its potential biological activities. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and morpholine, a saturated heterocyclic amine. This compound is known for its ability to modulate protein kinases, which are essential cellular regulators.

Preparation Methods

The synthesis of 4-(5-Iodopyrimidin-2-yl)morpholine typically involves the iodination of a pyrimidine derivative followed by the introduction of a morpholine ring. One common synthetic route includes the reaction of 5-iodopyrimidine with morpholine under specific conditions to yield the desired product. The reaction conditions often involve the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(5-Iodopyrimidin-2-yl)morpholine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the iodine atom.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with a boronic acid derivative to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(5-Iodopyrimidin-2-yl)morpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential to modulate protein kinases, which play a crucial role in various cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where protein kinases are involved, such as cancer and inflammatory disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-(5-Iodopyrimidin-2-yl)morpholine involves its interaction with protein kinases. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This compound can inhibit or modulate the activity of specific protein kinases, thereby affecting various signaling pathways within the cell. The exact molecular targets and pathways involved depend on the specific protein kinase being studied .

Comparison with Similar Compounds

4-(5-Iodopyrimidin-2-yl)morpholine can be compared with other pyrimidine derivatives and morpholine-containing compounds. Similar compounds include:

    4-(5-Bromopyrimidin-2-yl)morpholine: This compound has a bromine atom instead of iodine and exhibits similar biological activities but with different reactivity and potency.

    4-(5-Chloropyrimidin-2-yl)morpholine: The chlorine derivative also shows similar properties but may have different pharmacokinetic and pharmacodynamic profiles.

    4-(5-Fluoropyrimidin-2-yl)morpholine: The fluorine derivative is another similar compound with unique properties due to the presence of the fluorine atom.

The uniqueness of this compound lies in its specific reactivity and biological activity, which can be attributed to the presence of the iodine atom .

Properties

IUPAC Name

4-(5-iodopyrimidin-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10IN3O/c9-7-5-10-8(11-6-7)12-1-3-13-4-2-12/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQHAQNJMZJCLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The mixture of 2-chloro-5-iodopyrimidine (0.200 g, 0.836 mmol) in morpholine (3.0 mL) was refluxed for 2-3 h. The reaction mass was quenched in water and the solid obtained was filtered off. The obtained solid was dried to afford 0.180 g of the desired product. 1H NMR (300 MHz, DMSO d6): δ 3.63 (s, 8H), 8.52 (s, 2H); MS (m/z): 292.25 (M+H)+.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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